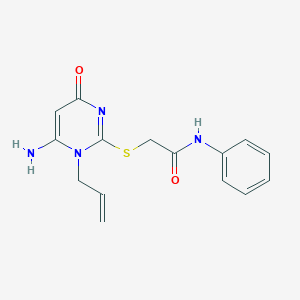![molecular formula C25H16N3O4S+ B280483 6,7-Bis(3-nitrophenyl)-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280483.png)
6,7-Bis(3-nitrophenyl)-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Bis(3-nitrophenyl)-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 6,7-Bis(3-nitrophenyl)-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium is not fully understood. However, it is believed to exhibit its antimicrobial and anticancer properties by inhibiting the growth and proliferation of microorganisms and cancer cells, respectively.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been shown to have low toxicity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6,7-Bis(3-nitrophenyl)-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium in lab experiments is its low toxicity, which makes it a suitable candidate for in vitro studies. However, its limited solubility in water can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 6,7-Bis(3-nitrophenyl)-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium. One potential direction is the development of more efficient synthesis methods that can improve the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Moreover, the development of more soluble derivatives of this compound can enhance its use in lab experiments. Finally, the development of novel drug delivery systems for this compound can improve its efficacy in vivo.
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its low toxicity, antimicrobial, anticancer, and anti-inflammatory properties make it a suitable candidate for further research and development. The future directions for research on this compound include the development of more efficient synthesis methods, understanding its mechanism of action, and developing novel drug delivery systems.
Métodos De Síntesis
The synthesis of 6,7-Bis(3-nitrophenyl)-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium involves a multistep reaction process. The first step involves the reaction of 3-nitrobenzaldehyde and thiourea to form 2-amino-3-nitrobenzaldehyde. This intermediate is then reacted with 2-bromo-3-nitropyridine to form the desired compound.
Aplicaciones Científicas De Investigación
6,7-Bis(3-nitrophenyl)-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium has shown promising results in various scientific research applications. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. Additionally, it has been used in the development of fluorescent sensors for the detection of metal ions.
Propiedades
Fórmula molecular |
C25H16N3O4S+ |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
6,7-bis(3-nitrophenyl)-3-phenyl-[1,3]thiazolo[3,2-a]pyridin-4-ium |
InChI |
InChI=1S/C25H16N3O4S/c29-27(30)20-10-4-8-18(12-20)22-14-25-26(24(16-33-25)17-6-2-1-3-7-17)15-23(22)19-9-5-11-21(13-19)28(31)32/h1-16H/q+1 |
Clave InChI |
OYYJOLKTBJSREN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC3=[N+]2C=C(C(=C3)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=CC=C5)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC3=[N+]2C=C(C(=C3)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=CC=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280401.png)
![1-allyl-6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(1H)-pyrimidinone](/img/structure/B280402.png)
![N-(3,5-dibromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280403.png)






![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280417.png)
![4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B280421.png)

